molecular formula C8H7NSSe B15087748 5-Methyl-1,3-benzoselenazole-2-thiol

5-Methyl-1,3-benzoselenazole-2-thiol

Cat. No.: B15087748
M. Wt: 228.19 g/mol
InChI Key: VSRYDMBIODRKAV-UHFFFAOYSA-N
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Description

5-Methyl-1,3-benzoselenazole-2-thiol is a heterocyclic compound containing selenium

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1,3-benzoselenazole-2-thiol typically involves the reaction of 2-aminothiophenol with methyl iodide in the presence of a base, followed by cyclization with selenium dioxide. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-1,3-benzoselenazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Substitution: The methyl group can participate in electrophilic substitution reactions.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Substitution: Electrophilic reagents such as halogens or nitro compounds can be used.

    Cyclization: Catalysts such as acids or bases are often employed to facilitate cyclization.

Major Products:

    Oxidation: Disulfides or sulfonic acids.

    Substitution: Halogenated or nitro-substituted derivatives.

    Cyclization: Complex heterocyclic compounds.

Scientific Research Applications

5-Methyl-1,3-benzoselenazole-2-thiol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antioxidant properties.

    Medicine: Explored for its potential anticancer and antimicrobial activities.

    Industry: Utilized in the development of materials with unique electronic properties.

Mechanism of Action

The mechanism of action of 5-Methyl-1,3-benzoselenazole-2-thiol involves its interaction with biological molecules through its thiol and selenium groups. These interactions can lead to the inhibition of enzymes, disruption of cellular processes, and induction of oxidative stress in target cells. The exact molecular targets and pathways are still under investigation, but the compound’s ability to generate reactive oxygen species is a key factor in its biological activity.

Comparison with Similar Compounds

    Benzothiazole: Contains sulfur instead of selenium.

    Benzoxazole: Contains oxygen instead of selenium.

    Benzimidazole: Contains nitrogen instead of selenium.

Comparison: 5-Methyl-1,3-benzoselenazole-2-thiol is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur, oxygen, and nitrogen analogs. Selenium-containing compounds often exhibit higher reactivity and unique biological activities, making them valuable in various research and industrial applications.

Properties

Molecular Formula

C8H7NSSe

Molecular Weight

228.19 g/mol

IUPAC Name

5-methyl-3H-1,3-benzoselenazole-2-thione

InChI

InChI=1S/C8H7NSSe/c1-5-2-3-7-6(4-5)9-8(10)11-7/h2-4H,1H3,(H,9,10)

InChI Key

VSRYDMBIODRKAV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)[Se]C(=S)N2

Origin of Product

United States

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